BenchChemオンラインストアへようこそ!

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde

Organic Synthesis Regioselective Lithiation Heterocyclic Functionalization

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-70-9) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole–pyridine core bearing an ethylsulfanyl group at the 3-position and a reactive aldehyde at the 5-position. With a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol, it is commercially available from multiple suppliers at purities ranging from 95% to 97%, primarily for research and development use.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 85691-70-9
Cat. No. B3289270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde
CAS85691-70-9
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCSC1=NC=C2N1C(=CC=C2)C=O
InChIInChI=1S/C10H10N2OS/c1-2-14-10-11-6-8-4-3-5-9(7-13)12(8)10/h3-7H,2H2,1H3
InChIKeyGELBCLWLUHGBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-70-9) and Its Procurement Profile


3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-70-9) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole–pyridine core bearing an ethylsulfanyl group at the 3-position and a reactive aldehyde at the 5-position . With a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol, it is commercially available from multiple suppliers at purities ranging from 95% to 97%, primarily for research and development use . The compound is distinguished from its closest commercially available analog—the unsubstituted imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-71-0, MW 146.15)—by the ethylsulfanyl substituent, which fundamentally alters its synthetic utility and physicochemical properties .

Why 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde Cannot Be Replaced by Its Unsubstituted Parent Core in Research Programs


Generic substitution with the unsubstituted imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-71-0) fails because the ethylsulfanyl group at the 3-position is not a passive appendage—it is a documented directing group that enables regioselective C5–H functionalization chemistry inaccessible to the parent core [1][2]. In the unsubstituted scaffold, lithiation occurs preferentially at C3; when the C3 position is blocked by the ethylsulfanyl group, lithiation is redirected exclusively to C5, enabling site-selective electrophilic quenching followed by desulfurization to yield 5-substituted imidazo[1,5-a]pyridines [1]. This orthogonality is critical for medicinal chemistry campaigns that require late-stage diversification at the 5-position without protecting-group strategies at C3. Furthermore, the ethylsulfanyl substituent provides a traceless directing handle for Cu-catalyzed C5–H arylation with aryl iodides, a transformation reported to tolerate a wide range of functionalities and sterically hindered substrates, and followed by facile removal of the directing group [2]. Substituting with the parent aldehyde therefore eliminates a key strategic advantage in synthetic route design.

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde: Quantified Differentiation Evidence Against Closest Analogs


Regioselective C5-Lithiation vs. C3-Lithiation: The Ethylsulfanyl Directing Effect Enables 5-Substituted Derivatives

In the unsubstituted imidazo[1,5-a]pyridine core, lithiation occurs preferentially at the C3 position. Introduction of the ethylsulfanyl group at C3 blocks this site and redirects lithiation exclusively to C5. Quenching the C5-lithio anion with an electrophile followed by desulfurization furnishes 5-substituted imidazo[1,5-a]pyridines [1]. This regiochemical switch—from C3 to C5—is a binary, qualitative differentiation that dictates the entire downstream synthetic pathway. The comparator is the parent imidazo[1,5-a]pyridine scaffold (ethylsulfanyl absent), which cannot access direct C5 lithiation under equivalent conditions.

Organic Synthesis Regioselective Lithiation Heterocyclic Functionalization

Cu-Catalyzed C5–H Arylation Enabled by Ethylsulfanyl Directing Group: Traceless Functionalization with Broad Substrate Scope

The ethylsulfanyl group at C3 serves as a traceless directing group for Cu-catalyzed regioselective C5–H arylation of imidazo[1,5-a]pyridines with aryl iodides. The directing group is subsequently removed to yield 5-(hetero)arylimidazo[1,5-a]pyridine derivatives [1]. The reaction tolerates a variety of functionalities and is compatible with sterically hindered substrates. The comparator is the parent imidazo[1,5-a]pyridine lacking the ethylsulfanyl group, for which no analogous C5-selective Cu-catalyzed arylation has been reported, as the C3 position lacks the requisite sulfur directing moiety.

C–H Activation Copper Catalysis Late-Stage Functionalization

Antibacterial Potency of Imidazo[1,5-a]pyridine-Hydrazone Derivatives Against Clinically Relevant Pathogens vs. Chloramphenicol

While direct antibacterial data for 3-ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde itself have not been reported, the aldehyde serves as a direct precursor to imidazo[1,5-a]pyridine-hydrazone derivatives via condensation with hydrazines. These hydrazone derivatives were evaluated for antibacterial activity and found to be more effective against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Shigella species compared with chloramphenicol [1]. The MIC values for imidazo[1,5-a]pyridine-hydrazone derivatives ranged from 0.78 to 2.85 µg/mL across all tested bacteria in a related study [2]. This establishes the aldehyde-bearing scaffold as an entry point to antibacterial agents with broad Gram-positive and Gram-negative coverage that outperform a clinically used antibiotic comparator.

Antibacterial Activity Hydrazone Derivatives Drug-Resistant Pathogens

Access to Novel 10-π Electron Heterocyclic Systems via Lithiation–Nitrile Cyclization: A Scaffold-Jumping Reaction Unique to the 3-Ethylsulfanyl Derivative

Treatment of 3-ethylthioimidazo[1,5-a]pyridine (the des-aldehyde analog of the target compound) with butyllithium followed by benzonitrile yields 1-phenyl-2,3-diazacycl[3,2,2]azine, a novel 10-π electron heterocyclic system, putatively via a 3,5-didehydroimidazo[1,5-a]pyridine intermediate [1]. This scaffold-jumping transformation is enabled specifically by the 3-ethylsulfanyl substituent, which facilitates the tandem lithiation–cyclization–ring-expansion sequence. The unsubstituted parent imidazo[1,5-a]pyridine cannot participate in this transformation, as the ethylsulfanyl group is integral to the reaction pathway.

Heterocyclic Chemistry Scaffold Hopping 10-π Electron Systems

Commercial Purity Tiering: ≥96% (Sigma-Aldrich) and ≥97% (MolCore) vs. 95% Baseline for Unsubstituted Analog

The target compound is commercially available at ≥96% purity from Sigma-Aldrich and at NLT 97% purity from MolCore , compared with the unsubstituted imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-71-0) which is broadly listed at 95% purity across multiple vendors . While the absolute purity differential (1–2 percentage points) may appear modest, for applications in fragment-based drug discovery (FBDD), biophysical assays (SPR, ITC, MST), and crystallography, even 95% purity can introduce confounding impurities that generate false-positive or false-negative results. The availability of higher-purity commercial lots reduces or eliminates the need for in-house repurification, directly impacting procurement timelines and experimental reproducibility.

Purity Specification Quality Control Procurement Benchmarking

Thromboxane Synthetase Inhibitory Pharmacophore: Imidazo[1,5-a]pyridine Core with C5 Carboxylic Acid/Hexanoic Acid as Potent, Selective Modulators (IC₅₀ = 3 nM)

The imidazo[1,5-a]pyridine scaffold is a validated pharmacophore for thromboxane A2 synthetase inhibition. Imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) inhibits cell-free thromboxane synthetase with an IC₅₀ of 3 nM and is at least five orders of magnitude (>100,000-fold) less potent toward other key enzymes in the arachidonic acid cascade, demonstrating exceptional target selectivity [1][2]. The C5 position of the imidazo[1,5-a]pyridine core, where the target compound bears a formyl group (aldehyde), is directly implicated in the pharmacophore: oxidation of the aldehyde to the carboxylic acid or elaboration to hexanoic acid provides a direct synthetic entry to this potent and selective inhibitor class. The unsubstituted imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-71-0) may also access the C5-carboxylic acid, but its lack of the 3-ethylsulfanyl group removes the possibility of simultaneous C3 diversification for secondary SAR exploration.

Thromboxane Synthetase Inhibition Cardiovascular Pharmacology Structure–Activity Relationship

Where 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde Delivers Maximum Scientific and Procurement Value


Medicinal Chemistry: Late-Stage Diversification of 5-Substituted Imidazo[1,5-a]pyridine Libraries

Research teams synthesizing focused libraries of 5-substituted imidazo[1,5-a]pyridines for structure–activity relationship (SAR) studies should prioritize this compound over the unsubstituted parent aldehyde. The ethylsulfanyl directing group enables exclusive C5 lithiation followed by electrophilic quenching and desulfurization, providing a regiochemically unambiguous route to 5-functionalized derivatives [1]. The alternative—using the parent imidazo[1,5-a]pyridine-5-carbaldehyde—requires protecting-group strategies at C3 to prevent competing lithiation, increasing step count by 2–3 synthetic operations per analog. The Cu-catalyzed C5–H arylation protocol further enables direct coupling with aryl iodides, with the ethylsulfanyl group serving as a traceless directing handle that is removed post-coupling, facilitating late-stage diversification on advanced intermediates [2].

Anti-Infective Drug Discovery: Rapid Entry to Broad-Spectrum Antibacterial Hydrazone Chemotypes

For programs targeting multidrug-resistant bacterial infections, the aldehyde functionality at C5 provides a direct condensation handle for generating imidazo[1,5-a]pyridine-hydrazone derivatives. This chemotype has demonstrated antibacterial activity superior to chloramphenicol against a panel of six clinically relevant Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values as low as 0.78 µg/mL [1][2]. The 3-ethylsulfanyl substituent provides an additional vector for SAR exploration that is absent in the unsubstituted aldehyde analog, enabling simultaneous optimization of both the hydrazone side chain and the C3 substituent.

Cardiovascular Pharmacology: Thromboxane Synthetase Inhibitor Development via C5 Oxidation

Drug discovery programs targeting thromboxane A2 synthetase for thrombosis, cerebral ischemia, or ischemic heart disease can leverage this compound as a direct precursor to the C5-carboxylic acid/hexanoic acid pharmacophore. Oxidation of the aldehyde to the carboxylic acid yields a scaffold that, when elaborated to imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080), achieves an IC₅₀ of 3 nM against thromboxane synthetase with >100,000-fold selectivity over cyclooxygenase, prostacyclin synthetase, and lipoxygenase [1][2]. The 3-ethylsulfanyl group remains available for parallel diversification, enabling dual-vector SAR campaigns that simultaneously probe the C3 and C5 positions.

Heterocyclic and Materials Chemistry: Access to Novel 10-π Electron Diazacyclazine Systems

Research groups exploring novel aromatic heterocyclic systems for optoelectronic or materials applications should consider the unique scaffold-jumping reaction accessible from the 3-ethylsulfanyl imidazo[1,5-a]pyridine framework. Treatment with butyllithium and benzonitrile yields 1-phenyl-2,3-diazacycl[3,2,2]azine, a 10-π electron system that is not accessible from any other imidazo[1,5-a]pyridine variant [1]. The aldehyde group at C5 in the target compound provides an additional functional handle for further derivatization of the diazacyclazine product, enabling property tuning for specific electronic or photophysical applications.

Quote Request

Request a Quote for 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.